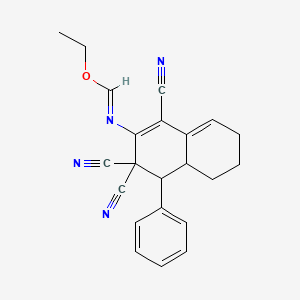
Ethyl (1,3,3-tricyano-4-phenyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl)imidoformate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tricyano group, a phenyl group, and a hexahydro-naphthalenyl moiety, making it a subject of interest for researchers in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a naphthalenyl derivative with ethyl formate and a tricyano compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and controlled. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tricyano groups to amines or other functional groups.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyl oxides, while reduction can produce amine derivatives.
Scientific Research Applications
ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE involves its interaction with specific molecular targets and pathways. The tricyano group can participate in electron transfer reactions, while the phenyl and naphthalenyl moieties can interact with various biological receptors. These interactions can lead to changes in cellular processes, making the compound useful for studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE: shares similarities with other tricyano and naphthalenyl derivatives.
N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE: Lacks the ethyl group but has similar structural features.
TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL DERIVATIVES: Various derivatives with different substituents on the naphthalenyl ring.
Uniqueness
The unique combination of the tricyano group, phenyl group, and hexahydro-naphthalenyl moiety in ETHYL N-(1,3,3-TRICYANO-4-PHENYL-3,4,4A,5,6,7-HEXAHYDRO-2-NAPHTHALENYL)IMINOFORMATE gives it distinct chemical and physical properties
Properties
Molecular Formula |
C22H20N4O |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl N-(1,3,3-tricyano-4-phenyl-4a,5,6,7-tetrahydro-4H-naphthalen-2-yl)methanimidate |
InChI |
InChI=1S/C22H20N4O/c1-2-27-15-26-21-19(12-23)17-10-6-7-11-18(17)20(22(21,13-24)14-25)16-8-4-3-5-9-16/h3-5,8-10,15,18,20H,2,6-7,11H2,1H3 |
InChI Key |
PLCHNYDPOFTTJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=NC1=C(C2=CCCCC2C(C1(C#N)C#N)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















